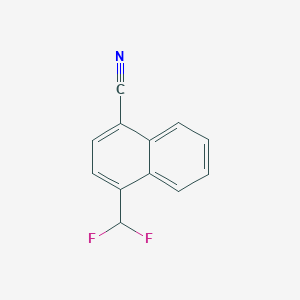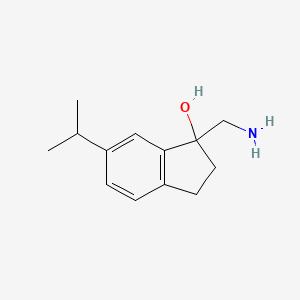
1-(Aminomethyl)-6-isopropyl-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminométhyl)-6-isopropyl-2,3-dihydro-1H-indén-1-ol est un composé organique qui présente une structure unique combinant un squelette d'indane avec un groupe aminométhyle et un substituant isopropyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-(Aminométhyl)-6-isopropyl-2,3-dihydro-1H-indén-1-ol peut être réalisée selon plusieurs méthodesLes conditions réactionnelles impliquent généralement l'utilisation de bases fortes et de solvants tels que le diméthylsulfoxyde (DMSO) ou le tétrahydrofurane (THF) pour faciliter la réaction .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'hydrogénation catalytique de molécules précurseurs sous des conditions de haute pression et de haute température. Des catalyseurs tels que le nickel de Raney ou l'oxyde de platine sont souvent utilisés pour obtenir des rendements et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(Aminométhyl)-6-isopropyl-2,3-dihydro-1H-indén-1-ol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en dérivés plus saturés.
Substitution : Le groupe aminométhyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont fréquemment utilisés.
Substitution : Les nucléophiles comme l'azoture de sodium (NaN₃) et les halogénoalcanes sont des réactifs typiques pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines plus saturés.
Applications De Recherche Scientifique
Le 1-(Aminométhyl)-6-isopropyl-2,3-dihydro-1H-indén-1-ol a plusieurs applications en recherche scientifique :
Chimie : Il sert de brique de construction pour la synthèse de molécules plus complexes.
Biologie : Le composé est utilisé dans des études impliquant l'inhibition enzymatique et la liaison aux récepteurs.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme d'action
Le mécanisme par lequel le 1-(Aminométhyl)-6-isopropyl-2,3-dihydro-1H-indén-1-ol exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe aminométhyle peut former des liaisons hydrogène et des interactions électrostatiques avec les sites actifs, influençant l'activité des molécules cibles .
Mécanisme D'action
The mechanism by which 1-(Aminomethyl)-6-isopropyl-2,3-dihydro-1H-inden-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 1-(aminométhyl)cyclohexaneacetique : Structure similaire, mais diffère par le cycle cyclohexane.
Isopropylamine : Partage le groupe isopropyle, mais manque du squelette indane.
Unicité
Le 1-(Aminométhyl)-6-isopropyl-2,3-dihydro-1H-indén-1-ol est unique en raison de sa combinaison d'un squelette d'indane avec un groupe aminométhyle et un substituant isopropyle. Cet arrangement structurel confère des propriétés chimiques et biologiques distinctes, le rendant précieux pour diverses applications .
Propriétés
Numéro CAS |
1082399-75-4 |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
1-(aminomethyl)-6-propan-2-yl-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C13H19NO/c1-9(2)11-4-3-10-5-6-13(15,8-14)12(10)7-11/h3-4,7,9,15H,5-6,8,14H2,1-2H3 |
Clé InChI |
CETQGMYRHXFPPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(CCC2(CN)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-](/img/structure/B11897063.png)
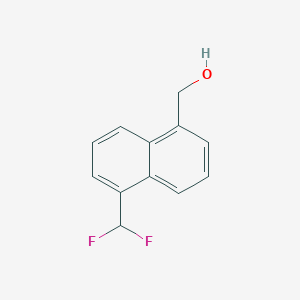
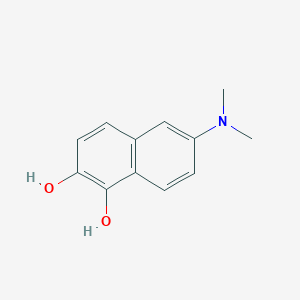


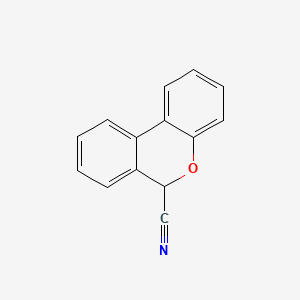

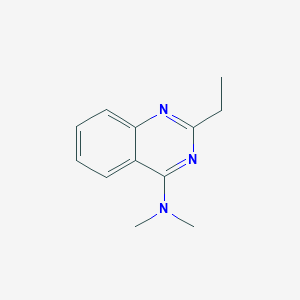
![5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11897107.png)
![8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)

